Cas no 95-54-5 (o-Phenylenediamine)

o-Phenylenediamine structure
o-Phenylenediamine structure
o-Phenylenediamine
95-54-5
C6H8N2
108.141120910645
MFCD00007721
34803
7243

o-Phenylenediamine Properties

Names and Identifiers

    • Benzene-1,2-diamine
    • OPDA
    • 1,2-Diaminobenzene
    • o-Phenylenediamine OPD
    • 1,2-Phenylenediamine
    • o-Phenylendiamine
    • o-Phenylenediamine
    • 1,2-BenzenediaMine
    • 1.2-diaminobenzene
    • ek1700
    • ik3
    • OPD
    • OPG
    • ortho-benzenediamine
    • ortho-diaminobenzene
    • ortho-phenylenediamine
    • PODA
    • C.I. 76010
    • C.I. Oxidation base 16
    • Orthamine
    • 1,2-Diaminobenzene, 1,2-Phenylenediamine, o-Phenylenediamine, OPD
    • 1,2-Diaminobenzene, 1,2-Phenylenediamine, OPD
    • 1,2-Diaminobenzene, o-Phenylenediamine, OPD
    • 1,2-Fenylendiamin
    • benzene,1,2-diamino-
    • diamino-1,2benzene
    • EK 1700
    • o-Phenylenediamine (8CI)
    • 2-Aminoaniline
    • IK 3
    • IK 3 (amine)
    • NSC 5354
    • o-Aminoaniline
    • o-Aminophenylamine
    • o-Benzenediamine
    • o-Diaminobenzene
    • o-Phenylenediamine,99.5%
    • Tiabendazole Imp. A (EP): Benzene-1,2-diamine
    • o-Phenylenediamine, for fluorescence, free base
    • o-PDA
    • HSDB 2893
    • AC-907/25014349
    • SCHEMBL11062175
    • 1,2-phenylendiamine
    • 1,2-phenylene diamine
    • P0168
    • o-phenylendiamine
    • AT28018
    • 2-Phenylene diamine (1,2Phenylenediamine)
    • NCGC00090885-06
    • NSC5354
    • Phenylenediamine, o-, and its salt
    • Phenylene diamine
    • DTXCID905881
    • NCGC00090885-03
    • CCG-35856
    • 1,2-DIAMINO-BENZENE
    • InChI=1/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H
    • TIABENDAZOLE IMPURITY A [EP IMPURITY]
    • STK301816
    • SQ 15500
    • phenylene-1,2-dimaine
    • 2-Amino-aniline
    • o-Phenylenediamine, suitable for fluorescence, >=99.0% (NT)
    • W-100163
    • NCI60_004318
    • ortho phenylene diamine
    • NCGC00090885-04
    • STR03001
    • EN300-19093
    • EINECS 202-430-6
    • o-Phenylenediamine, flaked, 99.5%
    • NCIMech_000739
    • orthophenylenediamine
    • Q3596763
    • o-Phenylenediamine [UN1673] [Keep away from food]
    • 1,2 phenylenediamine
    • 95-54-5
    • BCP25295
    • Lansoprazole Impurity 22
    • 1,2-benzenedi-amine
    • SCHEMBL6187
    • CAS-95-54-5
    • CI 76010
    • IK 3 (AMINE)
    • ortho-Phenylenediamine
    • o-phenyl-enediamine
    • 8B713N8Q0F
    • P0968
    • AI3-24343
    • o-Fenylendiamin
    • NSC-5354
    • o-Phenylene diamine
    • o-phenylendiamin
    • EC 202-430-6
    • PD011925
    • UNII-8B713N8Q0F
    • NS00006526
    • 4-13-00-00038 (Beilstein Handbook Reference)
    • Z104472742
    • 2-Phenylene diamine
    • WLN: ZR BZ
    • 1ST000851
    • BRN 0606074
    • CCRIS 508
    • 1,2-phenylene-diamine
    • CHEMBL70582
    • 1.2-phenylenediamine
    • NCGC00090885-01
    • TIABENDAZOLE IMPURITY A (EP IMPURITY)
    • 2-aminophenylamine
    • CHEBI:34043
    • aniline, 2-amino-
    • 0-phenylenediamine
    • Tox21_400014
    • ortho-aminoaniline
    • O-PHENYLENEDIAMINE [HSDB]
    • DTXSID3025881
    • o-phenyle-nediamine
    • P1805
    • NCGC00090885-05
    • Phenylenediamine, ortho-
    • BIDD:ER0680
    • o-Phenylenediamine, sublimed, >=99%
    • o-Phenylenediamine, tablet, 20 mg substrate per tablet
    • o-Phenylenediamine, Peroxidase substrate, >=98.0%, powder
    • BP-11855
    • MFCD00007721
    • NCGC00090885-02
    • o-Fenylendiamin [Czech]
    • o-phenylene-diamine
    • 1,2-Fenylendiamin [Czech]
    • (2-aminophenyl)-amine
    • O-PHENYLENEDIAMINE
    • O-PHENYLENEDIAMINE [MI]
    • 0-phenylendiamine
    • CI Oxidation Base 16
    • O-AMINOPHENYLAMINE
    • AKOS000119133
    • +Expand
    • MFCD00007721
    • GEYOCULIXLDCMW-UHFFFAOYSA-N
    • 1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2
    • NC1C(N)=CC=CC=1
    • 606074

Computed Properties

  • 108.06900
  • 2
  • 2
  • 0
  • 108.068748
  • 8
  • 62.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 52

Experimental Properties

  • 2.01340
  • 52.04000
  • 7284
  • 1.6339 (estimate)
  • <0.1 g/100 mL at 20 ºC
  • 256-258 °C
  • 100.0 to 105.0 deg-C
  • 0.01 mmHg ( 25 °C)
  • Fahrenheit: 276.8 ° f < br / > Celsius: 136 ° C < br / >
  • H2O: 1 tablet/10 mL, clear, colorless
  • Colorless monoclinic crystals [6]
  • 7-8 (50g/l, H2O, 20℃)
  • Stable. Incompatible with strong oxidizing agents.
  • Slightly soluble in cold water, easily soluble in ethanol, ether, chloroform. [18]
  • Air & Light Sensitive
  • 4.46(at 25℃)
  • 76010
  • Green Q uorescence (3.1) to nonQ uorescence (4.4)
  • 1.27

o-Phenylenediamine Security Information

o-Phenylenediamine Customs Data

  • 29215119
  • China Customs Code:

    2921511000

    Overview:

    2921511000 O-phenylenediamine.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:4.0%.general tariff:11.0%

    Summary:

    2921511000 benzene-1,2-diamine.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:4.0%.General tariff:11.0%

o-Phenylenediamine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Tetrabutylammonium bromide ,  Ammonia Catalysts: Stereoisomer of [μ-[2,7-di(2-pyridinyl-κN)-1,8-naphthyridine-κN1:κN8]]-μ-hydroxy… Solvents: Water ;  16 h, 120 °C
Reference
Homogeneous bimetallic catalysis on amination of ArX and ArX2 in aqueous medium-synergistic effect of dicopper complexes
Liao, Bei-Sih; Liu, Shiuh-Tzung, Catalysis Communications, 2013, 32, 28-31

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Ammonia Catalysts: Tetrabutylammonium bromide ,  Copper, [μ-[2,7-di(2-pyridinyl-κN)-1,8-naphthyridine-κN1:κN8]]-μ-hydroxy[μ-(2,2,… Solvents: Water ;  16 h, 140 °C
Reference
Diamination of Phenylene Dihalides Catalyzed by a Dicopper Complex
Liao, Bei-Sih; Liu, Shiuh-Tzung, Journal of Organic Chemistry, 2012, 77(15), 6653-6656

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Phthalimide ,  Hydroxylapatite (Ca5(OH)(PO4)3) (reaction products with (3-chloroprppyl) trimethoxysilane and silica) ,  Silver Solvents: Water ;  34 min, pH 9, rt
Reference
Direction of theoretical and experimental investigation into the mechanism of n-HA/Si-PA-SC@Ag as bio-based heterogeneous catalyst in the reduction reactions
Sisakhti, Zohreh Nouripour; Malmir, Masoume; Bisafar, Masoumeh Bagheri; Heravi, Majid M.; Hosseinnejad, Tayebeh, Scientific Reports, 2022, 12(1),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  0.75 h, 1 MPa, 65 °C
Reference
Boosting hydrogenation properties of Pt single-atom catalysts via tailoring the electronic structures by coordination number regulation
Zhang, Hao; Zhang, Xingcong; Sun, Qingdi; He, Qian; Ji, Hongbing; et al, Chemical Engineering Journal (Amsterdam, 2023, 455,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Nickel monoxide ,  Gold Solvents: Water ;  180 min, rt
Reference
Gold nanoparticles supported on NiO and CuO: The synergistic effect toward enhanced reduction of nitroarenes and A3-coupling reaction
Gholinejad, Mohammad ; Khezri, Rahimeh; Nayeri, Sara; Vishnuraj, Ramakrishnan; Pullithadathil, Biji, Molecular Catalysis, 2022, 530,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoparticles immobilized on cyclotriphosphazene-hexaimine decorated boehmite) ,  2824987-81-5 (palladium(0) complex, boehmite-supported) Solvents: Ethanol ,  Water ;  90 min, 50 °C
Reference
Pd on cyclotriphosphazene-hexaimine decorated boehmite as an efficient catalyst for hydrogenation of nitro arenes under mild reaction condition
Sadjadi, Samahe; Abedian-Dehaghani, Neda; Heravi, Majid M., Scientific Reports, 2022, 12(1),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Alumina ,  Silver Solvents: Water ;  rt; 35 min, rt
1.2 Solvents: Ethyl acetate ;  rt
Reference
Morphologically tailored facet dependent silver nanoparticles supported α-Al2O3 catalysts for chemoselective reduction of aromatic nitro compounds
Rajendiran, Rajesh; Seelam, Prem Kumar; Patchaiyappan, Arunkumar; Balla, Putrakumar; Shankar, Harisingh; et al, Chemical Engineering Journal (Amsterdam, 2023, 451,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Phenol Solvents: Water ;  10 min, rt
1.2 Catalysts: Formaldehyde Solvents: Water ;  rt → 75 °C; 1 h, 75 °C; 75 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
1.4 Solvents: Ethanol ;  8 h, rt
1.5 Catalysts: Palladium chloride Solvents: Ethanol ;  30 min, rt
1.6 Reagents: Hydrogen Solvents: Methanol ;  rt → 100 °C; 100 min, 1.5 MPa
Reference
Preparation process of hydrogenation reduction of o-phenylenediamine
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) ,  Palladium ,  Chitosan (palladium complexes) Solvents: Ethanol ,  Water ;  3 min, rt
Reference
Catalytic reduction of nitroarenes and degradation of dyes at room temperature by an efficient NNN pincer palladium catalyst based on the magnetic amino-triazole-modified chitosan
Rafiee, F.; Rezaee, M., Reactive & Functional Polymers, 2022, 172,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold (Candida parapsilosis-supported) Solvents: Water ;  0 - 4 °C; 5 min, 4 °C; 4 h, rt
Reference
Yeast supported gold nanoparticles: an efficient catalyst for the synthesis of commercially important aryl amines
Krishnan, Saravanan; Patel, Paresh N.; Balasubramanian, Kalpattu K.; Chadha, Anju, New Journal of Chemistry, 2021, 45(4), 1915-1923

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Silver ,  Carbon ;  40 min, 75 °C
Reference
Ag nanoparticles immobilized on new mesoporous triazine-based carbon (MTC) as green and recoverable catalyst for reduction of nitroaromatic in aqueous media
Vahedi-Notash, Narges; Heravi, Majid M.; Alhampour, Ali; Mohammadi, Pourya, Scientific Reports, 2020, 10(1),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen ,  Aminoborane Catalysts: Nickel ,  Copper Solvents: Methanol ,  Water ;  30 min, rt
Reference
Preparation method of supported Cu-Ni bimetallic catalyst and its application in reduction reaction
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ammonia ,  Tripotassium phosphate Catalysts: Bismuth copper iodide oxide (Bi0.88Cu0.18I1.06O0.88) Solvents: Ethanol ,  Water ;  20 h, 80 °C
Reference
CuIBiOI is an efficient novel catalyst in Ullmann-type CN- couplings with wide scope-A rare non-photocatalyic application
Varga, Gabor ; Kocsis, Marianna; Kukovecz, Akos; Konya, Zoltan; Djerdj, Igor; et al, Molecular Catalysis, 2020, 493,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  2 MPa, 80 °C
Reference
Process for preparing phenylenediamine using microreactor
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium tetrafluoroborate Solvents: Ethanol ,  Water ;  5 min, rt
Reference
Co/Cu bimetallic ZIF as New heterogeneous catalyst for reduction of nitroarenes and dyes
Gholinejad, Mohammad ; Naghshbandi, Zhwan; Sansano, Jose M., Applied Organometallic Chemistry, 2020, 34(4),

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Carbon Solvents: Ethanol ;  80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  10 h, 80 °C
Reference
Renewable Soybean Pulp Derived N-Doped Carbon Materials for Efficient Chemoselective Hydrogenation of Halogenated Nitrobenzenes
Lv, Jing; Zheng, Yunfeng; Zhu, Yangyang; Yuan, Man; Chang, Yanlong; et al, ChemistrySelect, 2019, 4(14), 4083-4091

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 2243408-23-1 (silica-bound) Solvents: Isopropanol ;  24 h, 80 °C
Reference
Rhodium-calix[4]pyrrole and rhodium-tetraphenyl porphyrin: preparation, surface grafting and their catalytic application in nitro-benzene reduction
Anjali, K.; Ahmed, M.; Christopher, J.; Sakthivel, A., Dalton Transactions, 2018, 47(35), 12353-12361

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen ,  Sodium cyanoborohydride Catalysts: 2120420-96-2 Solvents: Methanol ;  6 h, 1 atm, 50 °C
Reference
Hydrogenation of nitroarenes catalyzed by a dipalladium complex
Hung, Ming-Uei; Yang, Shu-Ting; Ramanathan, Mani; Liu, Shiuh-Tzung, Applied Organometallic Chemistry, 2018, 32(1),

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum (PMDA/ODA based polyamide acid-supported) Solvents: Water ;  4.5 h, 1 bar, 25 °C
Reference
Application of polyamide acid-supported platinum nano-catalyst in hydrogenation reaction of aromatic nitro compounds
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Water ;  100 min, rt
Reference
Room temperature complete reduction of nitroarenes over a novel Cu/SiO2@NiFe2O4 nano-catalyst in an aqueous medium - a kinetic and mechanistic study
Parmekar, Mira V.; Salker, A. V., RSC Advances, 2016, 6(110), 108458-108467

o-Phenylenediamine Related Literature

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